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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the safety profile and potential side effects of

Azelaprag (also known as BGE-105 and formerly as AMG 986). The information is presented

in a question-and-answer format to directly address potential issues encountered during

experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with Azelaprag based on clinical trial data?

The primary safety concern identified in clinical trials is the potential for liver transaminitis,

which is an elevation of liver enzymes (transaminases) in the blood.[1][2][3] This adverse event

was the reason for the discontinuation of the Phase II STRIDES clinical trial.[1][2][3]

Q2: Were there any clinical symptoms associated with the observed liver transaminitis?

In the Phase II STRIDES trial, the observed liver transaminitis was not accompanied by

clinically significant symptoms.[1][2][3]

Q3: What was the incidence of liver transaminitis in the Phase II STRIDES trial?

In the Phase II STRIDES trial, which enrolled 204 participants, 11 individuals in the Azelaprag
treatment groups exhibited transaminase elevations.[1] No such elevations were observed in

the group receiving tirzepatide alone.[1]
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Q4: What is the known safety profile of Azelaprag from Phase I clinical trials?

Azelaprag was generally well-tolerated in multiple Phase I clinical trials involving over 240

subjects.[4] A first-in-human study of AMG 986 (now Azelaprag) in 182 healthy subjects and

heart failure patients demonstrated an acceptable safety profile with no clinically significant

dose-related safety concerns up to 650 mg/day.[5][6][7] Another Phase I study in healthy

Japanese subjects also reported an acceptable safety and tolerability profile, with all adverse

events being of mild severity.[8]

Troubleshooting Guide
Issue: Unexpected elevation of liver enzymes in experimental models treated with Azelaprag.

Possible Cause and Troubleshooting Steps:

On-target effect: As an agonist of the apelin receptor, Azelaprag's mechanism of action may

have downstream effects on hepatic cells. The apelin system is known to be involved in

various metabolic processes.

Off-target effects: While Azelaprag is a selective apelin receptor agonist, the possibility of

off-target activity at high concentrations cannot be entirely ruled out without further

investigation.

Experimental Model Specificity: The metabolic pathways and drug-metabolizing enzymes

can differ between preclinical species and humans. It is crucial to characterize the

expression and function of the apelin receptor and relevant metabolizing enzymes in the

experimental model being used.

Compound Purity and Formulation: Ensure the purity of the Azelaprag compound and the

stability of the formulation being used in the experiments. Impurities or degradation products

could contribute to unexpected toxicity.

Dose and Duration of Exposure: The observed liver enzyme elevations in the clinical trial

occurred at specific doses. A dose-response study in the experimental model is

recommended to determine if the hepatotoxicity is dose-dependent.
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Table 1: Summary of Adverse Events in Azelaprag Clinical Trials

Clinical Trial
Phase

Key Adverse
Event

Incidence Severity
Associated
Symptoms

Phase II

(STRIDES)

Liver

Transaminitis

11 out of 204

participants in

Azelaprag

groups[1]

Not specified, but

led to trial

discontinuation.

None clinically

significant[1][2]

[3]

Phase I (First-in-

Human,

NCT03276728)

Headache
5% (8 subjects)

[6]
Mild to Moderate Not specified

Vomiting
2% (3 subjects)

[6]
Mild to Moderate Not specified

Dizziness
2% (4 subjects)

[6]
Mild to Moderate Not specified

Phase I (in

Japanese

subjects)

Catheter site

pain,

Somnolence,

Contact

dermatitis

7 out of 12

subjects (58.3%)

experienced at

least one

TEAE[8]

All Grade 1

(Mild)[8]
Not specified

Note: A detailed frequency breakdown for all adverse events across all Phase I trials is not

publicly available.

Experimental Protocols
Protocol: Monitoring for Drug-Induced Liver Injury (DILI) in Clinical Trials (General Guidelines)

This is a generalized protocol based on best practices for monitoring DILI in clinical trials and is

likely similar to the protocol used for Azelaprag studies.

1. Baseline Assessment:

Collect medical history, including any pre-existing liver conditions.
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Perform a physical examination.

Conduct baseline laboratory tests including:

Alanine aminotransferase (ALT)

Aspartate aminotransferase (AST)

Alkaline phosphatase (ALP)

Total bilirubin (TBL) and direct bilirubin (DBL)

International Normalized Ratio (INR)

2. Routine Monitoring During the Trial:

Repeat liver function tests (ALT, AST, ALP, TBL) at regular intervals (e.g., every 2-4 weeks)

during the treatment period.

Increase the frequency of monitoring if any abnormalities are detected or if the participant

develops symptoms suggestive of liver injury (e.g., fatigue, nausea, abdominal pain).

3. Criteria for Stopping the Investigational Drug (based on FDA guidance):

ALT or AST >8x the upper limit of normal (ULN).

ALT or AST >5x ULN for more than 2 weeks.

ALT or AST >3x ULN and Total Bilirubin >2x ULN or INR >1.5.

ALT or AST >3x ULN with the appearance of fatigue, nausea, vomiting, right upper quadrant

pain or tenderness, fever, rash, and/or eosinophilia (>5%).

4. Follow-up of Abnormal Liver Tests:

If stopping criteria are met, the investigational drug should be discontinued.

Repeat liver function tests frequently (e.g., every 48-72 hours) until the values are improving.
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Investigate other potential causes of liver injury (e.g., viral hepatitis, alcohol use, concomitant

medications).
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Caption: Simplified diagram of the Azelaprag-activated apelin receptor signaling pathway.

Experimental Workflow: STRIDES Phase II Clinical Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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